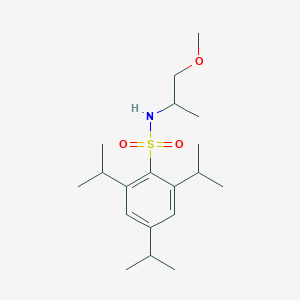
N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide, commonly known as MTBSTFA, is a derivatization reagent used in gas chromatography-mass spectrometry (GC-MS) analysis. It is a popular reagent due to its high volatility and ability to react with a wide range of compounds.
Mécanisme D'action
MTBSTFA reacts with compounds containing active hydrogen, such as hydroxyl and amino groups, to form trimethylsilyl derivatives. This reaction improves the volatility and detectability of the compound in N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide analysis. The reaction occurs through the transfer of a trimethylsilyl group from the reagent to the compound being analyzed.
Biochemical and Physiological Effects:
MTBSTFA is not intended for use in biological systems and has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTBSTFA is a popular derivatization reagent due to its high volatility and ability to react with a wide range of compounds. It is also relatively easy to use and can be synthesized in a laboratory setting. However, MTBSTFA has some limitations, such as the potential for side reactions and the need for careful handling due to its volatility and toxicity.
Orientations Futures
There are several future directions for research on MTBSTFA. One area of research could focus on improving the specificity and selectivity of the reagent for certain compounds. Another area of research could focus on developing new derivatization reagents that are less toxic and more environmentally friendly. Additionally, research could be done on the potential use of MTBSTFA in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).
Méthodes De Synthèse
MTBSTFA is synthesized by reacting benzenesulfonyl chloride with isopropyl alcohol and then adding 2-methoxy-1-propanol and more isopropyl alcohol. The resulting product is then purified through distillation. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MTBSTFA is commonly used as a derivatization reagent in N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide analysis. It is used to derivatize compounds such as amino acids, fatty acids, and steroids to improve their volatility and detectability in N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide. MTBSTFA is also used in the analysis of environmental samples, such as soil and water, to detect and quantify organic compounds.
Propriétés
Nom du produit |
N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C19H33NO3S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H33NO3S/c1-12(2)16-9-17(13(3)4)19(18(10-16)14(5)6)24(21,22)20-15(7)11-23-8/h9-10,12-15,20H,11H2,1-8H3 |
Clé InChI |
KDJTXFGREBJVDU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C)COC)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C)COC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide](/img/structure/B215601.png)
![N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B215602.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B215603.png)
![2-(4-bromophenyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215604.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B215605.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B215606.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215609.png)
![6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215610.png)
![2-[2-(Benzyloxy)phenyl]-1-(2-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B215617.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)